

Introduction: The Warburg Effect and the Pivotal Role of PKM2

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Compound of Interest

Compound Name: DASA-58

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The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism. It is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis)[1][2]. This metabolic phenotype, while less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, is believed to confer a proliferative advantage to cancer cells by providing the necessary building blocks (nucleotides, lipids, and amino acids) for rapid biomass accumulation[3].

At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme that is predominantly expressed in cancer cells[4][5]. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. PKM2 can exist in two main conformations: a highly active tetramer and a less active dimer. In cancer cells, various signaling pathways, including those involving tyrosine kinases, promote the dimeric form of PKM2. This reduction in PKM2 activity leads to an accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, thus fueling cell growth and proliferation. The dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis by regulating gene expression.

DASA-58: A Small Molecule Activator of PKM2

DASA-58 is a potent and selective small-molecule allosteric activator of PKM2. Its primary mechanism of action is to promote the formation of the stable, constitutively active tetrameric form of PKM2. This action effectively reverses the low-activity state of PKM2 seen in cancer

cells, thereby impacting the Warburg effect. By locking PKM2 in its active tetrameric state, **DASA-58** is thought to counteract the metabolic advantages conferred by the dimeric form.

The activation of PKM2 by **DASA-58** has been shown to have several downstream effects, including the alteration of glycolytic flux and the inhibition of the nuclear functions of PKM2. These effects can vary depending on the cancer type and the specific metabolic context.

Quantitative Data on DASA-58 Activity and Effects

The following tables summarize the key quantitative data related to the activity of **DASA-58** and its effects on cancer cell metabolism.

Parameter	Value	Assay Condition	Reference
AC50	38 nM	in vitro	
AC90	680 nM	in vitro	
EC50	19.6 μ M	In cells	

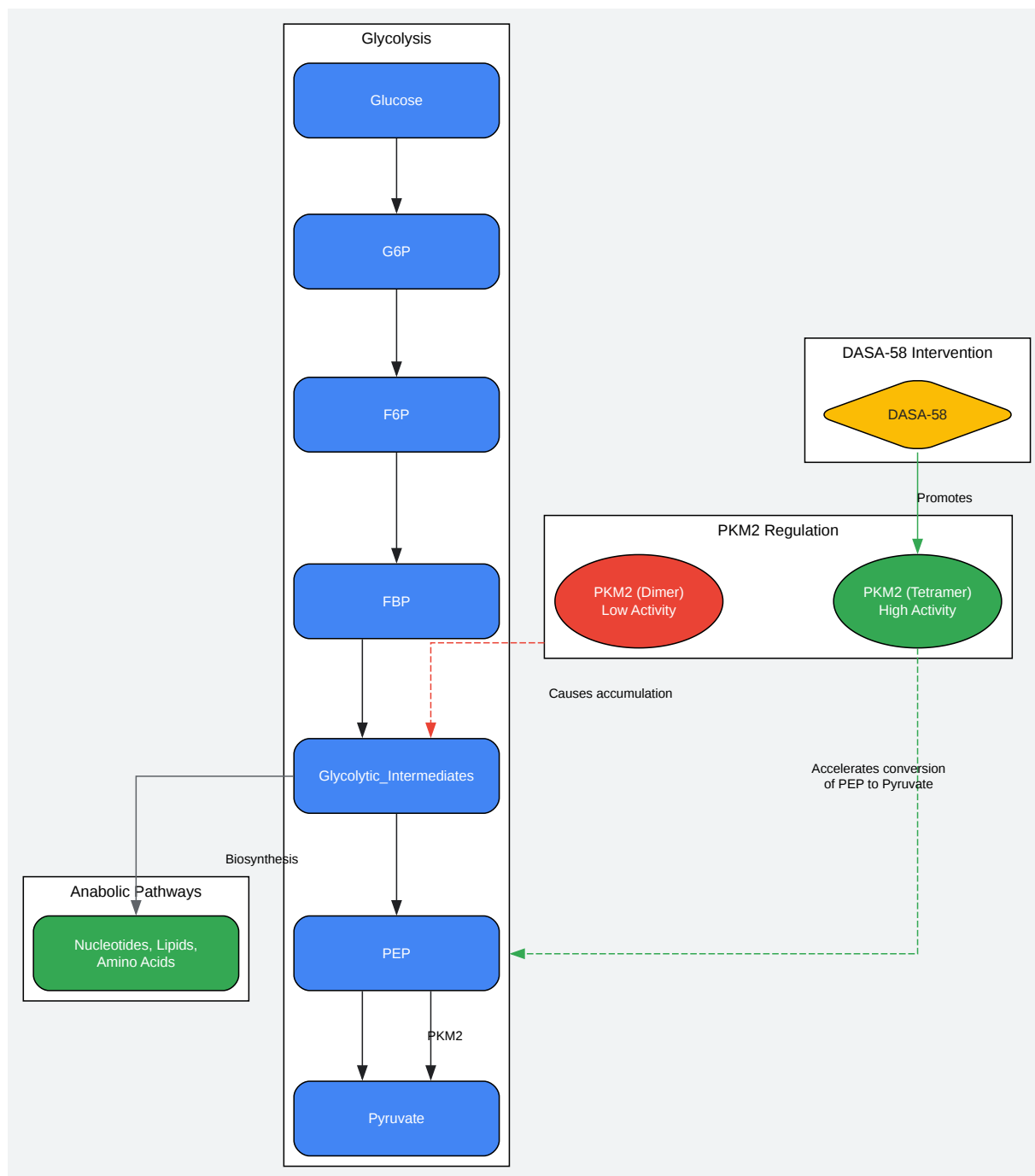
Cell Line	Treatment	Effect	Reference
A549-PKM2/kd	DASA-58	248 ± 21% increase in pyruvate kinase activity	
A549-PKM1/kd	DASA-58	No increase in pyruvate kinase activity	
Breast Cancer Cells	DASA-58 (15 µM; 24h, 72h)	Enhanced pyruvate kinase activity	
Breast Cancer Cells	DASA-58 (30 µM, 60 µM; 0-72h)	Enhanced extracellular acidification and lactate levels	
Prostate Cancer Cells	DASA-58 (30 µM, 60 µM; 0-72h)	Induced extracellular acidification levels	
H1299 (Lung Cancer)	DASA-58	Did not result in increased glucose uptake	
HNSCC Cells	DASA-58	Higher glycolysis and lower oxygen consumption	
LPS-activated Macrophages	DASA-58 (50 µM)	Inhibited LPS-induced glycolysis	

Signaling Pathways and Molecular Mechanisms Modulated by DASA-58

DASA-58, by activating PKM2, influences key signaling pathways that are central to the Warburg effect and tumorigenesis.

Reversal of Aerobic Glycolysis

In its dimeric state, PKM2 slows the conversion of PEP to pyruvate, leading to the accumulation of upstream glycolytic intermediates that feed into anabolic pathways. **DASA-58** forces PKM2 into its active tetrameric form, accelerating the final step of glycolysis. This is expected to reduce the pool of glycolytic intermediates available for anabolism and instead increase the production of pyruvate and subsequently lactate.

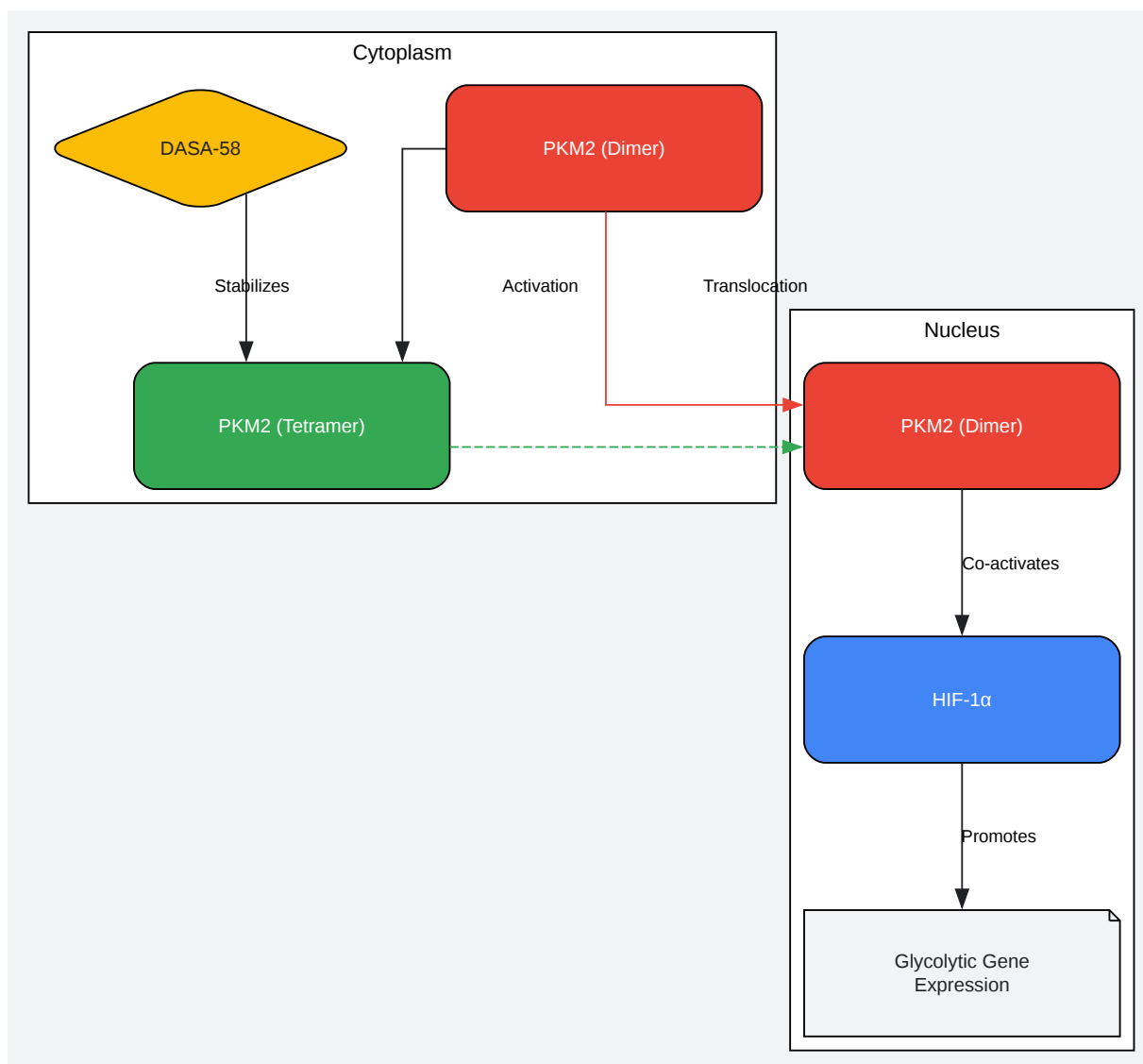


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Caption: **DASA-58** promotes the active tetrameric form of PKM2, impacting glycolysis.

Inhibition of Nuclear PKM2 Functions

Dimeric PKM2 can translocate to the nucleus, where it acts as a coactivator for transcription factors like HIF-1 α , promoting the expression of genes involved in glycolysis and cell proliferation. By stabilizing the tetrameric form of PKM2 in the cytoplasm, **DASA-58** is thought to prevent its nuclear translocation and subsequent pro-tumorigenic functions.



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Caption: **DASA-58** inhibits the nuclear functions of PKM2 by promoting its tetrameric state.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the role of **DASA-58**.

Pyruvate Kinase Activity Assay

Objective: To measure the enzymatic activity of PKM2 in cell lysates following treatment with **DASA-58**.

Methodology:

- **Cell Culture and Lysis:** A549 cells with either endogenous PKM2 knockdown and reconstituted with Flag-PKM1 (A549-PKM1/kd) or Flag-PKM2 (A549-PKM2/kd) are cultured under standard conditions. Cells are harvested and lysed in a suitable buffer to extract proteins.
- **Treatment:** Cell lysates are treated with either DMSO (vehicle control) or **DASA-58** at a specified concentration.
- **Enzymatic Reaction:** The pyruvate kinase activity is measured by a lactate dehydrogenase-coupled assay. The reaction mixture contains phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase. The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD⁺.
- **Measurement:** The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm. The rate of NADH disappearance is proportional to the pyruvate kinase activity.
- **Data Analysis:** The pyruvate kinase activity is calculated and expressed as a percentage of the control.

Extracellular Acidification Rate (ECAR) Measurement

Objective: To assess the rate of glycolysis in live cells treated with **DASA-58**.

Methodology:

- **Cell Seeding:** Breast cancer or prostate cancer cells are seeded in a Seahorse XF microplate.
- **Treatment:** Cells are treated with varying concentrations of **DASA-58** (e.g., 15 μ M, 30 μ M, 60 μ M) for different durations (e.g., 24h, 48h, 72h).
- **Seahorse XF Analysis:** The ECAR is measured using a Seahorse XF Analyzer. ECAR is an indicator of the rate of lactate production, which is a proxy for the rate of glycolysis.
- **Data Normalization:** ECAR values are normalized to cell number or protein concentration.
- **Data Analysis:** Changes in ECAR in **DASA-58** treated cells are compared to vehicle-treated controls.

Lactate Production Assay

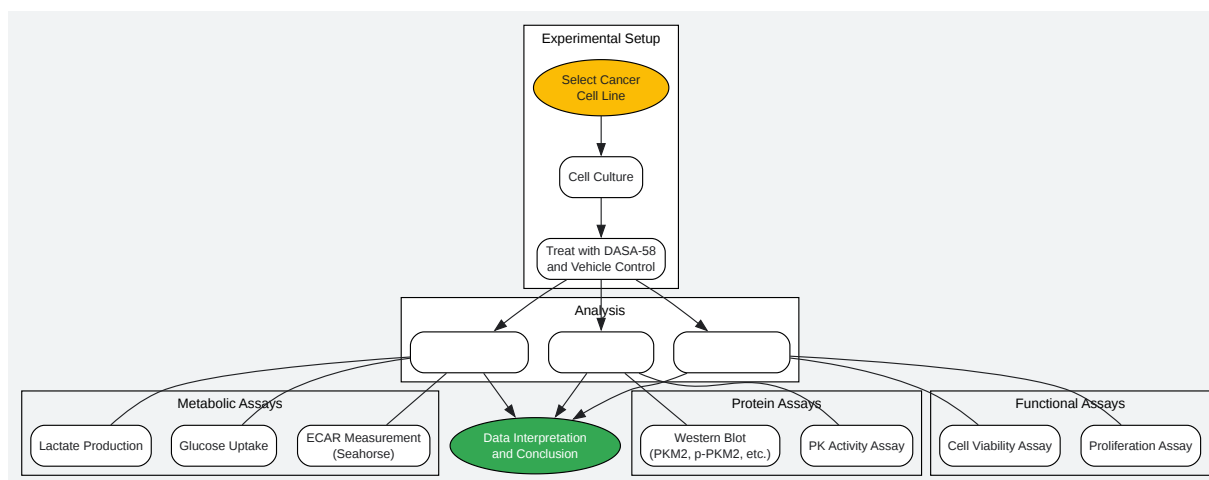
Objective: To quantify the amount of lactate secreted by cells into the culture medium.

Methodology:

- **Cell Culture and Treatment:** Breast cancer cells are cultured and treated with **DASA-58** for a specified period (e.g., 72 hours).
- **Sample Collection:** The cell culture supernatant is collected.
- **Lactate Measurement:** The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay) according to the manufacturer's protocol.
- **Normalization:** The cells remaining in the well are fixed and stained (e.g., with sulforhodamine B - SRB) to determine the total protein content for normalization of lactate measurements.
- **Data Analysis:** Lactate concentrations are normalized to the total protein content and compared between treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of **DASA-58** on cancer cell metabolism.



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Caption: A generalized workflow for studying the effects of **DASA-58**.

Conclusion

DASA-58 represents a key chemical probe for studying the role of PKM2 in the Warburg effect. By forcing PKM2 into its active tetrameric conformation, **DASA-58** provides a tool to dissect the metabolic and signaling consequences of reversing the low-activity state of PKM2 that is characteristic of many cancer cells. While the precise downstream effects on lactate production

and cell viability can be context-dependent, the available data strongly support the role of **DASA-58** as a modulator of cancer cell metabolism. Further research utilizing **DASA-58** and similar PKM2 activators will be crucial in validating PKM2 as a therapeutic target and in developing novel strategies to combat cancer by reprogramming tumor metabolism.

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